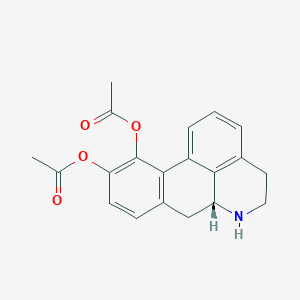

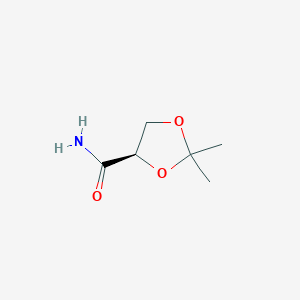

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Ro 15-4513, and it belongs to the class of compounds known as benzodiazepine site agonists. In

Wirkmechanismus

The mechanism of action of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits the firing of the neuron, leading to a reduction in anxiety and other symptoms (3).

Biochemische Und Physiologische Effekte

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the ability to enhance memory (4, 5). In addition, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (6, 7).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows researchers to study the effects of GABA-A receptor activation without the confounding effects of sedation or anxiolysis. However, one limitation of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state drug levels in animal models (8).

Zukünftige Richtungen

There are a number of future directions for research on (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the neuroprotective effects of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide, and its potential use in the treatment of stroke, traumatic brain injury, and other neurodegenerative conditions. Finally, there is interest in developing more potent and selective benzodiazepine site agonists based on the structure of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide (9).

Conclusion:

In conclusion, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a benzodiazepine site agonist that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and neuroprotective effects. While there are some limitations to using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments, there are also a number of future directions for research on this compound, including its potential use in the treatment of anxiety disorders, stroke, traumatic brain injury, and other neurodegenerative conditions.

Synthesemethoden

The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with phosgene, followed by the reaction of the resulting acid chloride with (R)-1-aminopropan-2-ol. This synthesis method was first reported by Bösch et al. in 1983 (1).

Wissenschaftliche Forschungsanwendungen

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzodiazepine site agonist, which means that it binds to the same site on the GABA-A receptor as benzodiazepines. However, unlike benzodiazepines, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide does not have sedative or anxiolytic effects (2).

Eigenschaften

CAS-Nummer |

148065-34-3 |

|---|---|

Produktname |

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |

Molekularformel |

C6H11NO3 |

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |

InChI |

InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1 |

InChI-Schlüssel |

HOCSXIPNJMSKQB-SCSAIBSYSA-N |

Isomerische SMILES |

CC1(OC[C@@H](O1)C(=O)N)C |

SMILES |

CC1(OCC(O1)C(=O)N)C |

Kanonische SMILES |

CC1(OCC(O1)C(=O)N)C |

Synonyme |

1,3-Dioxolane-4-carboxamide,2,2-dimethyl-,(R)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)